molecular formula C21H18N4O5S B2660244 4-[benzyl(methyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 851095-56-2

4-[benzyl(methyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2660244
CAS RN: 851095-56-2
M. Wt: 438.46
InChI Key: WBTLXXWUTIVVAC-UHFFFAOYSA-N
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Description

The compound “4-[benzyl(methyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide” is a type of 1,3,4-oxadiazole . It was discovered by in silico methodologies as a possible thioredoxin reductase inhibitor .


Molecular Structure Analysis

The molecular structure of this compound includes a benzyl group, a methylsulfamoyl group, and a furan-2-yl-1,3,4-oxadiazol-2-yl group . The presence of these groups may contribute to its reactivity and properties.


Chemical Reactions Analysis

The compound may undergo reactions typical of 1,3,4-oxadiazoles, benzylic compounds, and sulfamoyl compounds. For instance, benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Scientific Research Applications

Crystal Structure and Biological Activities

Research on derivatives of 1,3,4-oxadiazole, including the synthesis and characterization of compounds with potential antimicrobial and antioxidant activities, has shown promising results. Compounds synthesized showed good antibacterial activity against Staphylococcus aureus, and potent antioxidant activity, indicating their potential in therapeutic applications (Karanth et al., 2019).

Anti-inflammatory and Anti-Cancer Agents

Novel substituted benzamide/benzene sulfonamides have been synthesized for their potential use as anti-inflammatory and anti-cancer agents. These derivatives have been shown to exhibit promising activities, highlighting the therapeutic potential of 1,3,4-oxadiazole derivatives (Gangapuram & Redda, 2009).

Corrosion Inhibition Properties

Studies on 1,3,4-oxadiazole derivatives have also explored their effectiveness as corrosion inhibitors for mild steel in acidic environments. This research provides insight into the potential industrial applications of these compounds in protecting metals from corrosion (Ammal et al., 2018).

Antiplasmodial Activities

The search for new antiplasmodial agents has led to the synthesis and testing of N-acylated furazan-3-amine derivatives, showing promising activity against different strains of Plasmodium falciparum. This suggests the potential of these compounds in malaria treatment (Hermann et al., 2021).

Sulfonamide Hybrid Compounds

The development of sulfonamide hybrids by combining sulfonamides with various heterocyclic moieties has resulted in compounds with a wide variety of biological activities, including antimicrobial properties. This area of research holds promise for the development of new therapeutic agents (Ghomashi et al., 2022).

Mechanism of Action

The compound is hypothesized to inhibit the enzyme thioredoxin reductase, which could internally affect the fungal cell . This makes it a potential candidate for the development of new antifungal drugs.

Future Directions

The compound shows promise as a potential antifungal agent, particularly against Candida albicans . Future research could focus on further testing its antifungal activity, optimizing its synthesis, and investigating its safety and efficacy in relevant biological models.

properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5S/c1-25(14-15-6-3-2-4-7-15)31(27,28)17-11-9-16(10-12-17)19(26)22-21-24-23-20(30-21)18-8-5-13-29-18/h2-13H,14H2,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTLXXWUTIVVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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